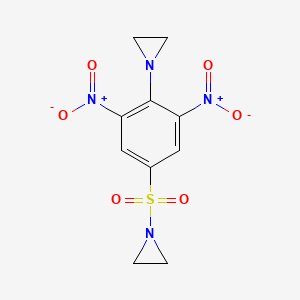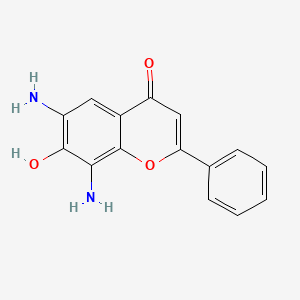
4h-1-Benzopyran-4-one,6,8-diamino-7-hydroxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 6,8-diamino-7-hydroxy-2-phenyl- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with amino and hydroxy functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 6,8-diamino-7-hydroxy-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with benzaldehyde derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The intermediate products are then subjected to further reactions, including nitration, reduction, and amination, to introduce the amino and hydroxy groups at specific positions on the benzopyran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzopyran-4-one, 6,8-diamino-7-hydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present as intermediates) can be reduced to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted benzopyran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4H-1-Benzopyran-4-one, 6,8-diamino-7-hydroxy-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6,8-diamino-7-hydroxy-2-phenyl- involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without amino and hydroxy substitutions.
5,7-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one: A similar compound with hydroxy groups at different positions.
6,8-Dimethoxy-2-phenyl-4H-1-benzopyran-4-one: A compound with methoxy groups instead of amino groups.
Uniqueness: 4H-1-Benzopyran-4-one, 6,8-diamino-7-hydroxy-2-phenyl- is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6,8-diamino-7-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-10-6-9-11(18)7-12(8-4-2-1-3-5-8)20-15(9)13(17)14(10)19/h1-7,19H,16-17H2 |
InChI Key |
LGYRQFUVWGGRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


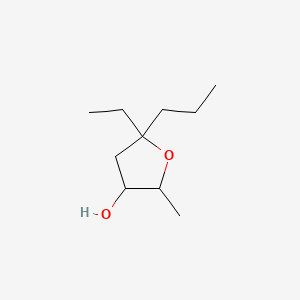
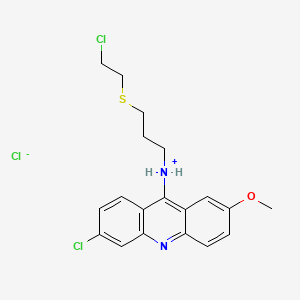
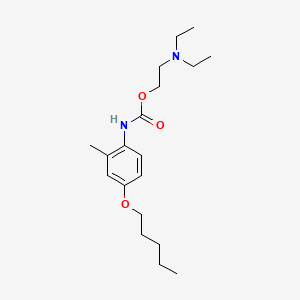
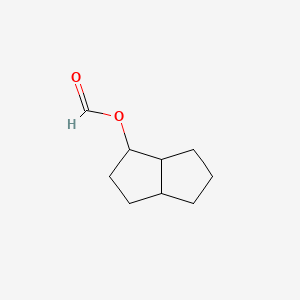
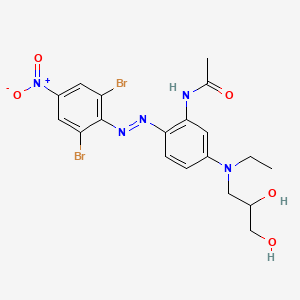
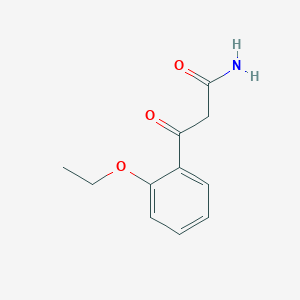

![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)
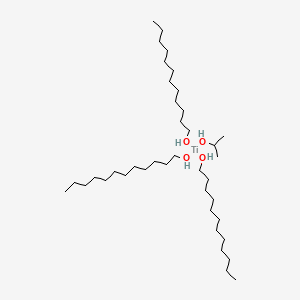

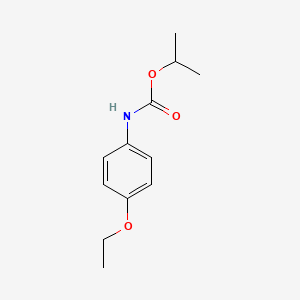

![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773728.png)
